Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which is further functionalized with an ethyl ester and a bromine atom. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core. This can be achieved through a cyclization reaction of a suitable precursor, such as 2-aminopyridine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Bromination: The next step involves the selective bromination of the pyrrolopyridine core at the 3-position. This can be accomplished using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent, such as dichloromethane or acetonitrile.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position with ethanol in the presence of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and bromination steps, as well as the use of automated systems for the esterification process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under suitable conditions.
Oxidation: The pyrrolopyridine core can undergo oxidation reactions to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Ester Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyridine derivatives.
Oxidation: Pyrrolopyridine N-oxides.
Reduction: Pyrrolopyridine amines or alcohols.
Ester Hydrolysis: Pyrrolopyridine carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the fibroblast growth factor receptor (FGFR) pathway.
Biological Studies: The compound is used in the study of biological processes involving pyrrolopyridine derivatives, such as cell proliferation, migration, and apoptosis.
Chemical Biology: It is employed in the development of chemical probes for investigating the function of specific proteins and enzymes.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as the fibroblast growth factor receptor (FGFR). The compound binds to the receptor’s active site, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Lacks the ethyl ester and bromine functionalities, resulting in different reactivity and biological activity.
3-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl ester group, which affects its solubility and chemical properties.
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Lacks the bromine atom, leading to different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-7(11)6-4-3-5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
OPERYLJKLCEJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC=C2)Br |
Origin of Product |
United States |
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